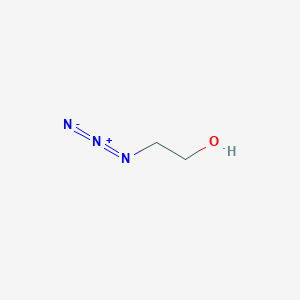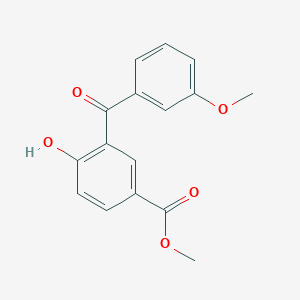![molecular formula C13H14N2O2 B048069 2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxilato de metilo CAS No. 16253-64-8](/img/structure/B48069.png)
2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxilato de metilo
Descripción general
Descripción
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto ha mostrado promesa en la investigación anticancerígena, particularmente en el diseño y síntesis de nuevos agentes anticancerígenos. Los derivados de 2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol han mostrado una alta actividad antitumoral. Los estudios in vitro han demostrado una actividad antiproliferativa moderada a excelente contra diversas líneas celulares cancerosas, incluidas Hela, A549, HepG2 y MCF-7 . Se ha sugerido que la introducción de ciertos grupos funcionales, como el sulfonilo, aumenta la actividad antiproliferativa de estos compuestos .
Inhibición de la Isomerasa de Disulfuro de Proteínas (PDI)
El compuesto se ha utilizado como inhibidor de PDI en estudios que examinan la conservación funcional de las PDI en células renales embrionarias humanas . Los inhibidores de PDI como este pueden desempeñar un papel en los estudios de señalización celular mediada por isomerasa de disulfuro de proteínas, que son cruciales para comprender el plegamiento de proteínas y la respuesta al estrés de proteínas mal plegadas .
Síntesis de Moléculas Biológicas
Sirve como reactivo en la síntesis de moléculas para estudios biológicos, incluida la evaluación de la citotoxicidad y las actividades insecticidas de los derivados de la harmina. También participa en la síntesis de isoquinolinas, β-carbolinas y 3-deazapurinas mediante descarboxilación oxidativa .
Direcciones Futuras
The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.
Mecanismo De Acción
Target of Action
The primary target of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as 2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester, is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival .
Mode of Action
The compound interacts with its target, the c-Met receptor, by binding to its active site . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a dose-dependent inhibition of cancer cell proliferation . Specifically, the compound has been shown to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .
Análisis Bioquímico
Biochemical Properties
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, thereby influencing mood and cognitive functions. Additionally, the compound interacts with the serotonin receptor 2A, which is implicated in various neurological processes .
Cellular Effects
The effects of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound exhibits antiproliferative activity by inhibiting the growth of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This inhibition is dose-dependent and is associated with changes in gene expression that lead to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as the c-Met kinase, which plays a role in cell growth and differentiation . The binding of the compound to this kinase inhibits its activity, leading to reduced cell proliferation. Additionally, the compound can modulate the activity of various transcription factors, thereby altering gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it can cause adverse effects such as anxiety and convulsions . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in certain tissues, such as the brain, where it exerts its neuroprotective and cognitive enhancing effects .
Subcellular Localization
The subcellular localization of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is crucial for its activity. The compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is essential for its interaction with target biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16253-64-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate being found in Gastrolobium callistachys?
A1: Gastrolobium callistachys is known to contain various alkaloids. The isolation of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [] alongside other indole alkaloids like (S)-(+)-Nb-methyltryptophan [(+)-abrine] and (S)-(+)-Nb,Nb-dimethyltryptophan methyl ester suggests a potential biosynthetic relationship between these compounds within the plant. Further research into the biosynthetic pathways of these alkaloids in Gastrolobium callistachys could provide insights into their ecological roles and potential applications.
Q2: How was the structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate confirmed?
A2: The structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate was confirmed through synthesis. [] While the specific synthetic route is not detailed in the provided abstract, this approach confirms the proposed structure by independently creating the compound and comparing its properties to the naturally isolated one.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)








